N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide
Description
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. The ethylamino linker connects the quinoline moiety to the 4-methylbenzenesulfonamide group.
Properties
CAS No. |
606105-57-1 |
|---|---|
Molecular Formula |
C20H20N4O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N4O2S/c1-14-3-6-18(7-4-14)27(25,26)23-10-9-22-20-17(13-21)12-16-11-15(2)5-8-19(16)24-20/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,24) |
InChI Key |
YXLHYTATBUKXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C3C=C(C=CC3=N2)C)C#N |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis and Functionalization
The quinoline scaffold is typically synthesized via condensation and cyclization reactions starting from substituted anilines and orthoformates or related intermediates. A representative synthetic route involves:
Step 1: Formation of 4-hydroxy-6-methylquinoline intermediate
Starting from 2-amino-4-methylphenol or related precursors, condensation with triethyl orthoformate under acidic conditions yields the quinoline core with a hydroxy group at position 4 and a methyl group at position 6.Step 2: Introduction of the cyano group at position 3
Nitration followed by chlorination and subsequent substitution reactions introduce the cyano group at position 3. For example, nitration of the quinoline intermediate followed by chlorination yields 3-nitro-4-chloro-6-methylquinoline, which upon reaction with cyanide sources forms the 3-cyano derivative.Step 3: Amination at position 2
The 2-position is functionalized by nucleophilic aromatic substitution with ethylenediamine or a protected aminoethyl derivative to introduce the aminoethyl side chain.
This sequence is supported by synthetic schemes reported in the literature where similar quinoline derivatives were prepared through condensation, nitration, chlorination, and amination steps.
Sulfonamide Coupling
The final step involves coupling the aminoethyl quinoline intermediate with 4-methylbenzenesulfonyl chloride or its equivalent to form the sulfonamide bond:
- The amino group on the ethyl linker reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as toluene or dichloromethane.
- The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 60 °C) to ensure complete conversion.
- The product is purified by recrystallization or preparative chromatography.
This method is consistent with general sulfonamide synthesis protocols and is supported by analogous procedures in the preparation of related sulfonamide derivatives.
Alternative Tandem Reduction and Ammonolysis Approach
A novel approach reported involves a tandem reduction, ammonolysis, condensation, and deamination sequence using SnCl2/i-PrOH as a reducing agent:
- This method allows direct conversion of nitrile-containing intermediates and nitro-substituted sulfonamides into the desired sulfonamide derivatives.
- It features mild conditions, good functional group tolerance, and avoids the need for isolating intermediates.
- The process is operationally convenient and uses inexpensive reagents.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Condensation & Cyclization | Triethyl orthoformate, acidic catalyst | 4-hydroxy-6-methylquinoline intermediate |
| 2 | Nitration & Chlorination | Nitrating agent, chlorinating agent | 3-nitro-4-chloro-6-methylquinoline |
| 3 | Cyanation | Cyanide source (e.g., KCN) | 3-cyano-6-methylquinoline |
| 4 | Amination | Ethylenediamine or aminoethyl derivative | 2-aminoethyl-3-cyano-6-methylquinoline |
| 5 | Sulfonamide coupling | 4-methylbenzenesulfonyl chloride, base | N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide |
Research Findings and Yields
- The quinoline intermediates are typically obtained in moderate to good yields (50–70%) after purification.
- The sulfonamide coupling step generally proceeds with high efficiency, yielding the final product in 70–85% yield.
- The tandem reduction and ammonolysis method reported by The Journal of Organic Chemistry offers a streamlined synthesis with comparable yields and improved operational simplicity.
- Purification is commonly achieved by preparative HPLC or recrystallization, ensuring high purity suitable for biological evaluation.
Analytical Data and Characterization
- The final compound is characterized by NMR (1H, 13C), LC-MS, and melting point determination.
- Crystallographic data for related sulfonamide derivatives confirm the structure and purity.
- The presence of the cyano group is confirmed by IR spectroscopy (sharp absorption near 2200 cm⁻¹).
- The sulfonamide NH shows characteristic signals in NMR and IR spectra.
Chemical Reactions Analysis
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Acylation: It can react with acylating agents to form amides.
- Hydrogen Peroxide (H2O2) : For oxidation reactions.
- Hydrazine : For reduction reactions.
Alkylating Agents: Used for introducing the 4-methylbenzenesulfonamide group.
Major Products:: The primary product is N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide itself.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
- Studies have indicated that quinoline derivatives, including N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide, exhibit significant anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties:
- Enzyme Inhibition:
Biochemical Research
- Mechanistic Studies:
- Drug Design and Development:
Case Study 1: Anticancer Screening
A recent study evaluated a series of quinoline-based compounds for their anticancer activity against various human cancer cell lines. This compound was included in the screening and exhibited promising results, leading to further investigations into its mechanism of action and potential clinical applications .
Case Study 2: Antimicrobial Efficacy
In another research effort, the antimicrobial efficacy of this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Analog: 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide (Compound 9)
- Structural Features: Quinoline Substitution: 2-methylquinolin-6-yl group vs. 3-cyano-6-methylquinolin-2-yl in the target compound. Sulfonamide Linker: Direct attachment of benzenesulfonamide to quinoline vs. ethylamino linker in the target. Functional Groups: Acetamido group at the para position of the benzene ring vs. methyl group in the target.
- Physicochemical Properties: Melting point: 265–267°C, indicative of high crystallinity. IR bands at 1673 cm⁻¹ (C=O) and 1320 cm⁻¹ (SO₂ asym) highlight differences in polar group interactions compared to the target compound’s cyano group (expected IR ~2200 cm⁻¹) .
- The acetamido group may enhance solubility compared to the target’s methyl substituent .
Chelating Agent: (E)-N-(2-((2-Hydroxybenzylidene)amino)benzyl)-4-methylbenzenesulfonamide (H₂SB)
- Structural Features: Incorporates a Schiff base (hydroxybenzylidene) instead of a quinoline system. Retains the 4-methylbenzenesulfonamide group but with a benzyl linker.
- Functionality: Acts as a metal chelator for copper, leveraging the hydroxyl and imine groups. This contrasts with the target compound, where the cyano and sulfonamide groups may favor hydrogen bonding or dipole interactions .
- Synthesis : Prepared via a straightforward condensation reaction, emphasizing the role of substituents in dictating synthetic complexity .
Chloro-Dicyano Derivative: N-(2-((2-Chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide
- Structural Features: Aryl substitution: 2-chloro-4,5-dicyanophenyl vs. 3-cyano-6-methylquinolin-2-yl. Similar ethylamino linker to the target compound.
- Computational Insights: DFT/TD-DFT studies reveal solvent-dependent electronic properties (e.g., HOMO-LUMO gap: 4.32 eV in chloroform), which may differ for the target compound due to its quinoline π-system. Drug-likeness parameters (Lipinski’s rule compliance) suggest favorable bioavailability, a trait likely shared with the target compound given their structural similarities .
- Spectroscopy: Strong IR absorption at 2220 cm⁻¹ (C≡N) and 1150 cm⁻¹ (SO₂ sym), providing a benchmark for comparing the target’s cyano and sulfonamide vibrations .
Comparative Table of Key Features
Research Implications and Gaps
- Synthetic Strategies: The ethylamino linker in the target compound may necessitate tailored synthetic routes compared to simpler analogs .
- Computational Needs: DFT studies on the target compound could clarify its electronic behavior and binding modes relative to the chloro-dicyano derivative .
Biological Activity
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety, a cyano group, and a sulfonamide structure, which are known to influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O2S, with a molecular weight of approximately 396.46 g/mol. The structural components include:
- Quinoline Ring : Known for its ability to intercalate into DNA.
- Cyano Group : May act as an electrophile, enhancing reactivity with nucleophilic sites in biomolecules.
- Sulfonamide Group : Associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting its function and leading to cell apoptosis.
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer pathways, thus modulating cellular proliferation and survival.
- Electrophilic Reactions : The cyano group can participate in nucleophilic addition reactions, affecting various cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Anti-inflammatory Effects : The sulfonamide component may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokine production .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that similar quinoline derivatives showed IC50 values in the low micromolar range against cancer cell lines, suggesting potential for further development .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C20H20N4O2S | Anticancer, Anti-inflammatory | TBD |
| 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide | C21H21N5O | Anticancer | 5.0 |
| Benzamide, N-[2-[3-Cyano-8-methylquinolin-2-yl]amino]ethyl]-3,5-dimethoxy | C20H22N4O4 | Cytotoxic | 12.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
